molecular formula C18H22BNO3 B2689587 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]pyridine CAS No. 2096994-90-8

4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]pyridine

Cat. No.: B2689587
CAS No.: 2096994-90-8
M. Wt: 311.19
InChI Key: GBJVVGFDOBYUSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]pyridine is an organic compound that features a boronic ester group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]pyridine typically involves the reaction of 4-bromomethylpyridine with 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction proceeds via a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds in organic synthesis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acid derivatives.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Boronic acid derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]pyridine involves its ability to participate in various chemical reactions due to the presence of the boronic ester group and the pyridine ring. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the development of enzyme inhibitors and drug delivery systems . The pyridine ring can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]pyridine is unique due to its combination of a boronic ester group and a pyridine ring, which provides it with distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in organic synthesis and scientific research.

Properties

IUPAC Name

4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BNO3/c1-17(2)18(3,4)23-19(22-17)15-5-7-16(8-6-15)21-13-14-9-11-20-12-10-14/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJVVGFDOBYUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.